molecular formula C14H19ClN6O B12264055 5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12264055
M. Wt: 322.79 g/mol
InChI Key: WMDCIFGAZRRWBC-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chloro group and a piperidine ring, which is further modified with an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring, followed by the introduction of the oxadiazole moiety and the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown promise as a tool for studying biological processes, particularly those involving nucleic acids and proteins.

    Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-1,2-thiazol-3-one: A compound with a similar chloro and methyl substitution pattern but with a thiazole ring instead of a pyrimidine ring.

    2-amino-1,3,4-oxadiazole derivatives: Compounds that share the oxadiazole moiety and exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19ClN6O

Molecular Weight

322.79 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C14H19ClN6O/c1-10-18-19-13(22-10)9-21-5-3-12(4-6-21)20(2)14-16-7-11(15)8-17-14/h7-8,12H,3-6,9H2,1-2H3

InChI Key

WMDCIFGAZRRWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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